![molecular formula C14H11N3O2S B5527641 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B5527641.png)
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide
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Overview
Description
“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom, and a furamide group, which is a furan ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the benzyl group, and the furamide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the thiadiazole ring, the benzyl group, and the furamide group . These groups could potentially undergo a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiadiazole ring, the benzyl group, and the furamide group . These groups could affect properties such as solubility, melting point, and boiling point.Scientific Research Applications
Dye Chemistry and Textile Industry
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide has been explored as a precursor for monoazo pyrazolone dyes. These dyes find applications in dyeing polyester fabrics . The compound’s structure allows for versatile modifications, leading to a wide range of color options and improved dyeing performance.
Materials Science and Crystal Engineering
The crystal structure of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide could be investigated using techniques such as single-crystal X-ray diffraction. Understanding its packing arrangement and intermolecular interactions can provide insights into its properties and potential applications .
Ionic Liquids and Green Solvents
Ionic liquids (ILs) have gained attention due to their unique physicochemical properties. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-furamide might serve as a building block for ILs, contributing to their design and application in various fields, including catalysis and separation processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(11-7-4-8-19-11)15-14-17-16-12(20-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJULAIYTWFXTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
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